molecular formula C30H23F6S3Sb B12759954 Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate CAS No. 101200-60-6

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate

Cat. No.: B12759954
CAS No.: 101200-60-6
M. Wt: 715.5 g/mol
InChI Key: HCDSMHKDMZMRPC-UHFFFAOYSA-H
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Description

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is a sulfonium salt with the molecular formula C24H19F6S2Sb. This compound is known for its application as a catalyst in the photocuring of epoxy resins. It is characterized by its white to off-white solid form and is sparingly soluble in solvents like chloroform and DMSO .

Preparation Methods

The synthesis of Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate typically involves the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired sulfonium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The compound can participate in substitution reactions where the sulfonium group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate involves the generation of reactive species upon exposure to light. These reactive species initiate the polymerization of epoxy resins, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved include the activation of the sulfonium group and subsequent propagation of the polymerization reaction.

Comparison with Similar Compounds

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is unique compared to other sulfonium salts due to its specific structure and photocuring properties. Similar compounds include:

    Diphenyl(4-thiophenyl) sulfonium hexafluoroantimonate: Another sulfonium salt used in photocuring applications.

    Triphenylsulfonium hexafluoroantimonate: A widely used photoinitiator in polymer chemistry.

    Phenylbis(4-thiophenyl) sulfonium hexafluoroantimonate: Known for its enhanced reactivity in photocuring processes.

These compounds share similar applications but differ in their reactivity and efficiency in initiating polymerization reactions.

Biological Activity

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate, also referred to as diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate, is a sulfonium salt with notable applications in photopolymerization and as a potential catalyst in various chemical reactions. This article delves into its biological activity, including cytotoxicity, mutagenicity, and other relevant toxicological data.

  • Molecular Formula : C24_{24}H19_{19}F6_{6}S2_{2}Sb
  • Molecular Weight : 607.29 g/mol
  • Density : 1.4 g/cm³
  • Melting Point : 118-119 °C
  • Flash Point : 145 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its cytotoxic effects and potential mutagenicity.

Cytotoxicity Studies

  • Acute Oral Toxicity : In studies conducted on Wistar rats, the compound exhibited very low acute oral toxicity with an LD50 greater than 5000 mg/kg. No significant clinical signs of toxicity were observed during the observation period, indicating a low risk at this dosage level .
  • Dermal Toxicity : Similar findings were reported for dermal exposure, where no significant adverse effects were noted even at higher doses. However, slight increases in serum alkaline phosphatase (ALP) levels were recorded in some test groups .
  • Cytotoxic Effects on Cell Lines : Preliminary cytotoxicity tests indicated that the compound was cytotoxic at concentrations above 333 µg/plate in bacterial assays (with and without metabolic activation). This suggests that while it may be safe at low concentrations, caution is warranted at higher levels .

Mutagenicity Assessment

  • Ames Test : The compound was found to be mutagenic in various strains of Salmonella (TA98, TA100, TA1535), showing positive dose-related increases in revertant colonies at low doses (3-100 µL/plate). This indicates that the compound has the potential to cause genetic mutations under certain conditions .
  • Micronucleus Assay : In a micronucleus assay performed on Swiss mice, the compound did not induce an increase in micronucleated polychromatic erythrocytes at a single oral dose of 1000 mg/kg. This suggests that it may not pose a significant mutagenic risk at this level .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Photoinitiation in Polymer Chemistry : The compound's ability to generate free radicals upon UV exposure makes it effective for photoinitiation processes in polymer chemistry. This has implications for its use in medical devices and dental materials where biocompatibility is crucial .
  • Environmental Impact Studies : Research has indicated that while the compound is effective as a photoinitiator and catalyst, its environmental persistence and potential toxicity warrant further investigation to assess long-term ecological risks .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Diphenyliodonium hexafluoroantimonateC12_{12}H10_{10}F6_{6}IHigh reactivity as a photoinitiator; used in dental materials
Triarylsulfonium hexafluoroantimonateC21_{21}H18_{18}F6_{6}SExhibits similar photoinitiating properties; reactivity varies with substituents
Benzoin methyl etherC15_{15}H16_{16}O3_{3}Classic photoinitiator; less reactive than sulfonium salts

Properties

CAS No.

101200-60-6

Molecular Formula

C30H23F6S3Sb

Molecular Weight

715.5 g/mol

IUPAC Name

hexafluoroantimony(1-);phenyl-bis(4-phenylsulfanylphenyl)sulfanium

InChI

InChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-26-16-20-29(21-17-26)33(28-14-8-3-9-15-28)30-22-18-27(19-23-30)32-25-12-6-2-7-13-25;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

HCDSMHKDMZMRPC-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=C(C=C4)SC5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

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